molecular formula C9H17ClN2O3 B13516424 2-(Morpholine-4-carbonyl)morpholine hydrochloride

2-(Morpholine-4-carbonyl)morpholine hydrochloride

Cat. No.: B13516424
M. Wt: 236.69 g/mol
InChI Key: IVRTYAUZWUWYDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholine-4-carbonyl)morpholine hydrochloride typically involves the reaction of morpholine with phosgene in an inert liquid medium such as toluene or xylene at temperatures ranging from 50°C to 150°C . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholine-4-carbonyl)morpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine-4-carboxylic acid derivatives, while reduction can produce morpholine derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Morpholine-4-carbonyl)morpholine hydrochloride is unique due to its dual morpholine structure, which imparts distinct chemical and biological properties. Its ability to act as a reversible inhibitor of monoamine oxidase A sets it apart from other similar compounds.

Properties

Molecular Formula

C9H17ClN2O3

Molecular Weight

236.69 g/mol

IUPAC Name

morpholin-2-yl(morpholin-4-yl)methanone;hydrochloride

InChI

InChI=1S/C9H16N2O3.ClH/c12-9(8-7-10-1-4-14-8)11-2-5-13-6-3-11;/h8,10H,1-7H2;1H

InChI Key

IVRTYAUZWUWYDV-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C(=O)N2CCOCC2.Cl

Origin of Product

United States

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